molecular formula C19H21N3O4 B2630713 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide CAS No. 1203120-68-6

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide

Cat. No.: B2630713
CAS No.: 1203120-68-6
M. Wt: 355.394
InChI Key: DYIJFHOGNAPCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide ( 1203120-68-6) is a small molecule research compound with a molecular formula of C19H21N3O4 and a molecular weight of 355.4 g/mol . Its structure features a benzodioxole group linked to a pyridazinone core, which is further substituted with an N-cyclopentylpropanamide side chain. This specific molecular architecture, particularly the benzodioxole and pyridazinone motifs, is of significant interest in medicinal chemistry and drug discovery research for designing and synthesizing novel bioactive molecules . The compound is provided as a high-purity material for research applications exclusively. It is intended for use in laboratory settings only and is strictly labeled "For Research Use Only." This product is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex target molecules, or as a standard in analytical studies. Its structure suggests potential utility in exploring structure-activity relationships (SAR) and biological mechanisms. Researchers should consult the safety data sheet prior to use and handle the material with appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-12(19(24)20-14-4-2-3-5-14)22-18(23)9-7-15(21-22)13-6-8-16-17(10-13)26-11-25-16/h6-10,12,14H,2-5,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIJFHOGNAPCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3} with a molecular weight of approximately 392.44 g/mol. The structure features a pyridazine core linked to a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC21H24N4O3C_{21}H_{24}N_{4}O_{3}
Molecular Weight392.44 g/mol
CAS NumberNot specified

Biological Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anti-inflammatory and antitumor activities. For example, studies have shown that derivatives of this structure can enhance the efficacy of existing chemotherapeutic agents by inhibiting critical cellular pathways involved in tumor growth and survival .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a role in drug metabolism and can influence the pharmacokinetics of co-administered drugs .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability and tumor regression .
  • Oxidative Stress Induction : It may increase oxidative stress within cells, which can be detrimental to cancer cell survival but beneficial for enhancing the effects of other therapeutic agents.

Case Studies

  • Anti-Tumor Efficacy : A study highlighted that derivatives similar to this compound improved anti-tumor efficiency by targeting the thioredoxin system in cancer cells, promoting oxidative stress and apoptosis without significant side effects on normal cells .
  • Synergistic Effects : Research has demonstrated that when used in combination with other anti-cancer drugs, compounds with similar structures can enhance therapeutic outcomes by overcoming drug resistance mechanisms .

Summary of Findings

The biological activity of this compound suggests potential applications in oncology and pharmacology. Its mechanisms involving enzymatic inhibition and apoptosis induction make it a candidate for further investigation as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound A with Analogues

Compound Name / ID Core Structure Key Substituents Potential Target/Activity Synthesis Method (if available) Reference
Compound A Pyridazinone Benzo[d][1,3]dioxol-5-yl, N-cyclopentylpropanamide Hypothetical kinase inhibitor Not specified (likely via amide coupling)
N-(3-methylisoxazol-5-yl)acetamide analog Pyridazinone Benzo[d][1,3]dioxol-5-yl, N-(3-methylisoxazol-5-yl) Unknown (PubChem entry) Not specified
3-Cyanophenyl-pyridazinone () Pyridazinone 3-Cyanophenyl, pyrimidine-piperidinium c-Met kinase inhibitor Multi-step coupling and cyclization
Pyran-pyrazole derivative () Pyran-pyrazole 5-Amino-3-hydroxy-1H-pyrazol-1-yl Not specified Reflux in 1,4-dioxane with TEA

Key Comparative Analysis

(a) Substituent Effects on Bioactivity

  • Amide Side Chain : Compound A ’s N-cyclopentylpropanamide group contrasts with the N-(3-methylisoxazol-5-yl)acetamide in its closest analog (). The cyclopentyl group may improve membrane permeability compared to the polar methylisoxazole, which could enhance oral bioavailability .
  • Aromatic Moieties: The benzo[d][1,3]dioxol-5-yl group in Compound A differs from the 3-cyanophenyl group in the c-Met inhibitor (). While both substituents are aromatic, the electron-donating methylenedioxy group in Compound A may favor interactions with hydrophobic enzyme pockets, whereas the electron-withdrawing cyano group in ’s compound could enhance binding to polar residues .

(c) Computational and Crystallographic Insights

  • Tools like Mercury CSD facilitate comparison of packing patterns and intermolecular interactions in pyridazinone derivatives . For example, the c-Met inhibitor’s crystal structure () reveals a planar pyridazinone ring critical for ATP-binding pocket interactions, a feature likely conserved in Compound A .

Hypothetical Pharmacological Profile

The c-Met inhibitor () exhibits IC₅₀ values in the nanomolar range, implying that Compound A’s benzodioxolyl group might similarly target kinase hydrophobic regions . Conversely, the pyran-pyrazole derivative () lacks kinase-targeting motifs, highlighting the pyridazinone core’s versatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.